benzylcarbonyl-Ala-Phe-D-Pro-OH
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Overview
Description
Benzylcarbonyl-Ala-Phe-D-Pro-OH is a synthetic peptide compound composed of the amino acids alanine, phenylalanine, and proline. The benzylcarbonyl group is attached to the N-terminus of the peptide, providing protection during synthesis. This compound is often used in peptide synthesis and research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbonyl-Ala-Phe-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (D-proline) to a solid resin. The subsequent amino acids (phenylalanine and alanine) are added sequentially using coupling reagents such as HATU and DIPEA. The benzylcarbonyl group is introduced at the N-terminus to protect the peptide during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of solid-phase peptide synthesis, but with optimized reaction conditions and purification methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzylcarbonyl-Ala-Phe-D-Pro-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The benzylcarbonyl group can be reduced to form the free amine.
Substitution: The benzylcarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Free amine form of the peptide.
Substitution: Peptides with different protecting groups or functional groups.
Scientific Research Applications
Benzylcarbonyl-Ala-Phe-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of benzylcarbonyl-Ala-Phe-D-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cbz-Ala-Pro-OH: Another peptide with a benzylcarbonyl group, used in peptide synthesis and research.
Cbz-β-Ala-L-Pro-OH: A similar compound with a β-alanine residue, used in biochemical studies.
H-D-ALA-PRO-PHE-OH: A peptide with a similar sequence but without the benzylcarbonyl group.
Uniqueness
Benzylcarbonyl-Ala-Phe-D-Pro-OH is unique due to its specific sequence and the presence of the benzylcarbonyl group, which provides stability and protection during synthesis. This makes it a valuable tool in peptide research and synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Biological Activity
Benzylcarbonyl-Ala-Phe-D-Pro-OH is a synthetic peptide that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on a synthesis of available research findings.
Chemical Structure and Properties
This compound is a peptide composed of four amino acids: alanine (Ala), phenylalanine (Phe), and a D-proline (D-Pro) residue. The benzylcarbonyl group enhances its lipophilicity and stability, which are critical for biological activity. This structural modification is known to influence the peptide's interaction with biological targets.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression.
- Induction of Apoptosis : Studies have demonstrated that this peptide can trigger apoptosis in cancer cells, which is essential for inhibiting tumor growth. The mechanism involves upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound effectively reduces the viability of various cancer cell lines, including those from colon and breast cancers .
Case Studies
- Cell Line Studies : In a study involving human adenocarcinoma colon (Caco-2) cells, this compound was found to induce apoptosis in a dose-dependent manner. The expression levels of caspases 3, 8, and 9 increased significantly, indicating activation of the apoptotic pathway .
- Comparative Analysis : A comparative analysis with other peptides revealed that this compound had superior antioxidant properties compared to standard antioxidants like vitamin C and E. This was assessed using assays such as DPPH and ABTS .
Efficacy Data Table
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : The ability to induce apoptosis in cancer cells positions this compound as a potential candidate for developing new anticancer agents.
- Antioxidant Supplementation : Its strong antioxidant properties suggest potential use in formulations aimed at reducing oxidative stress-related diseases.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R)-1-[(2S)-3-phenyl-2-[[(2S)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O5/c1-17(26-22(29)16-19-11-6-3-7-12-19)23(30)27-20(15-18-9-4-2-5-10-18)24(31)28-14-8-13-21(28)25(32)33/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t17-,20-,21+/m0/s1 |
InChI Key |
ZFPLVRDMVOUNGK-DZFGPLHGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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